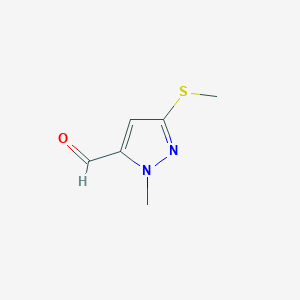
(2S,3S)-2-(benzoylamino)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S)-2-(benzoylamino)-3-methylpentanoic acid, also known as Boc-L-leucine or Boc-Leu, is an amino acid derivative used in peptide synthesis. It is a white crystalline powder with a molecular weight of 277.33 g/mol. Boc-Leu is a popular building block in solid-phase peptide synthesis due to its stability and compatibility with various coupling reagents.
Scientific Research Applications
Synthesis Techniques : A study by Jefford and McNulty (1994) describes a practical synthesis of (2S, 3R)‐3‐Amino‐2‐methylpentanoic acid, a compound closely related to (2S,3S)-2-(benzoylamino)-3-methylpentanoic acid, using L-Aspartic acid. This synthesis involves successive N-tosylation, anhydride formation, and reduction processes (Jefford & McNulty, 1994).
Molecular Structure Studies : Djinović-Carugo et al. (1994) explored the molecular structures of three substituted 3-amino-2-benzoylaminopropenoic acid derivatives, which are structurally similar to this compound. They found that the configuration around the exocyclic C=C double bond is Z (Djinović-Carugo et al., 1994).
Use in Heterocyclic Systems : Research by Stanovnik et al. (1989) demonstrated the use of methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound related to this compound, in the synthesis of heterocyclic systems. This work highlighted a novel procedure for preparing condensed pyranones (Stanovnik et al., 1989).
Chiral Synthesis : A study by Kinoshita, Hamazaki, and Awamura (1978) presented the chiral synthesis of (2R,2S)-(−)-2,3-Dihydroxy-3-methylpentanoic acid from sugar derivatives, which is relevant for understanding the synthesis of chiral compounds related to this compound (Kinoshita et al., 1978).
Crystal Structure Analysis : Curland, Meirzadeh, and Diskin‐Posner (2018) conducted a study on a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, analyzing its crystal structure. Their work provides insights into the structural properties of compounds similar to this compound (Curland et al., 2018).
properties
IUPAC Name |
(2S,3S)-2-benzamido-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(2)11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)(H,16,17)/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBCDKSKWGCEK-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)
![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)




![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)


![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)